Methaniazide calcium
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Overview
Description
Methaniazide calcium, also known as isoniazid methanesulfonate calcium, is a compound derived from methanesulfonic acid and isoniazid. It is primarily known for its use as an antibiotic in the treatment of tuberculosis. This compound acts as a prodrug of isonicotinic acid, similar to isoniazid and acetylisoniazid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methaniazide calcium can be synthesized through the reaction of isoniazid with methanesulfonic acid. The reaction typically involves the formation of a mesylate group at the same position as the acetyl group in acetylisoniazid . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Methaniazide calcium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isonicotinic acid.
Reduction: It can be reduced to form different derivatives depending on the reagents used.
Substitution: The mesylate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include isonicotinic acid and its derivatives, which are crucial intermediates in the synthesis of various pharmaceuticals .
Scientific Research Applications
Methaniazide calcium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: this compound is studied for its effects on bacterial cells, particularly in the treatment of tuberculosis.
Industry: This compound is used in the pharmaceutical industry for the production of anti-tuberculosis drugs.
Mechanism of Action
Methaniazide calcium acts as a prodrug, releasing isonicotinic acid upon metabolism. Isonicotinic acid then inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the death of the bacterial cells, making this compound effective against tuberculosis .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A widely used anti-tuberculosis drug that also acts as a prodrug of isonicotinic acid.
Acetylisoniazid: Another derivative of isoniazid with similar prodrug properties.
Methanesulfonic acid derivatives: Compounds with similar chemical structures and properties.
Uniqueness
Methaniazide calcium is unique due to its specific mesylate group, which differentiates it from other isoniazid derivatives. This unique structure allows it to act as a prodrug in a manner similar to isoniazid and acetylisoniazid, but with distinct pharmacokinetic properties .
Properties
CAS No. |
6059-26-3 |
---|---|
Molecular Formula |
C14H16CaN6O8S2 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
calcium;[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonate |
InChI |
InChI=1S/2C7H9N3O4S.Ca/c2*11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14;/h2*1-4,9H,5H2,(H,10,11)(H,12,13,14);/q;;+2/p-2 |
InChI Key |
XSKHXWPDNYFJBC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].C1=CN=CC=C1C(=O)NNCS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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